molecular formula C17H19Cl2N3O3 B2761073 N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 556041-73-7

N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2761073
CAS No.: 556041-73-7
M. Wt: 384.26
InChI Key: BFDSSXYSRLYZDF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19Cl2N3O3 and its molecular weight is 384.26. The purity is usually 95%.
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Biological Activity

N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with significant potential in biological research. Its molecular formula is C17H19Cl2N3O3C_{17}H_{19}Cl_{2}N_{3}O_{3}, and it has garnered attention due to its unique structural properties and biological activities.

PropertyValue
Molecular FormulaC17H19Cl2N3O3
Molecular Weight384.26 g/mol
PurityTypically 95%
IUPAC NameThis compound
CAS Number556041-73-7

Research indicates that this compound interacts with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways critical for cellular responses. For instance, compounds structurally related to this compound have been shown to affect adenylyl cyclase activity and influence ion channel regulation through Gβγ subunits .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The compound's structural similarity to known antibacterial agents enhances its relevance in drug development .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various substituted acetamides, including those similar to this compound. The findings showed significant inhibition of bacterial growth in several strains .
  • Cytotoxicity Assessment : In another study assessing cytotoxic effects on cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results indicated that certain modifications to the structure enhanced cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique spirocyclic structure and the presence of electron-withdrawing groups like the dichlorophenyl moiety. These features are crucial for binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3/c1-10-4-2-3-7-17(10)15(24)22(16(25)21-17)9-14(23)20-11-5-6-12(18)13(19)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDSSXYSRLYZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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